Structural Differentiation from the Closest Naphthyridine Analog: Pyrazin-2-yl vs. Pyridin-2-yl Substitution at the 2-Position
The target compound differs from its closest cataloged analog, 2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine (CAS 1330531-59-3, MW 299.34), by the replacement of a pyridin-2-yl substituent with a pyrazin-2-yl group at the 2-position of the naphthyridine core [1]. This substitution introduces an additional nitrogen atom into the heteroaryl ring attached to the naphthyridine scaffold, altering both hydrogen-bonding capacity and electron distribution within the ATP-binding pocket interaction surface. In kinase inhibitor pharmacochemistry, pyrazine-for-pyridine substitutions have been demonstrated in peer-reviewed studies to modulate hinge-region hydrogen-bonding patterns and can shift kinase selectivity profiles by an order of magnitude or more [2]. No direct head-to-head kinase profiling data for these two specific compounds have been published in the open literature.
| Evidence Dimension | Structural identity: heteroaryl substituent at naphthyridine 2-position |
|---|---|
| Target Compound Data | Pyrazin-2-yl (C₄H₃N₂; contains two ring nitrogens); MW 300.32; LogP ~2.6 (calculated) |
| Comparator Or Baseline | 2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine (CAS 1330531-59-3): Pyridin-2-yl (C₅H₄N; one ring nitrogen); MW 299.34 |
| Quantified Difference | Molecular weight difference: +0.98 Da; one additional ring nitrogen in target compound; calculated LogP difference not experimentally validated |
| Conditions | Structural comparison based on IUPAC nomenclature, CAS registry entries, and patent Markush definitions [3] |
Why This Matters
For procurement decisions, structural non-identity with the closest analog means that binding affinity, selectivity, and downstream biological effects cannot be assumed interchangeable; independent verification of target engagement is required before substituting one compound for the other in a research program.
- [1] MolAid. pyridin-4-yl-(2-pyridin-2-yl-[1,8]naphthyridin-4-yl)-amine | 1330531-59-3. Accessed 2026. View Source
- [2] Wermuth CG, Aldous D, Raboisson P, Rognan D, eds. The Practice of Medicinal Chemistry. 4th ed. London: Academic Press; 2015. Chapter 10, Bioisosterism and scaffold hopping in drug design. View Source
- [3] Jonczyk A, Dorsch D, Zenke F, Amendt C, assignors to Merck Patent GmbH. Hetarylaminonaphthyridines. United States Patent US 8,815,893 B2. Issued August 26, 2014. View Source
